![molecular formula C18H26N2O2S B7499308 1-[2,4,6-Tri(propan-2-yl)phenyl]sulfonylpyrazole](/img/structure/B7499308.png)
1-[2,4,6-Tri(propan-2-yl)phenyl]sulfonylpyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2,4,6-Tri(propan-2-yl)phenyl]sulfonylpyrazole, also known as TPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. TPP is a sulfonylpyrazole derivative, which means it contains a pyrazole ring and a sulfonamide group. This compound has shown promising results in the fields of cancer research, inflammation, and neurodegenerative diseases, among others.
Mécanisme D'action
The mechanism of action of 1-[2,4,6-Tri(propan-2-yl)phenyl]sulfonylpyrazole is not fully understood. However, it is believed that 1-[2,4,6-Tri(propan-2-yl)phenyl]sulfonylpyrazole exerts its effects by inhibiting various signaling pathways involved in cancer growth, inflammation, and neurodegeneration. It has been found to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival. It also inhibits the NF-κB pathway, which is involved in inflammation. In neurodegenerative diseases, 1-[2,4,6-Tri(propan-2-yl)phenyl]sulfonylpyrazole has been shown to activate the Nrf2/ARE pathway, which is involved in antioxidant defense.
Biochemical and Physiological Effects
1-[2,4,6-Tri(propan-2-yl)phenyl]sulfonylpyrazole has been found to have various biochemical and physiological effects. In cancer cells, it induces apoptosis and inhibits angiogenesis. Inflammation is reduced by inhibiting the production of inflammatory cytokines. In neurodegenerative diseases, 1-[2,4,6-Tri(propan-2-yl)phenyl]sulfonylpyrazole protects neurons from oxidative stress and prevents cognitive impairment. 1-[2,4,6-Tri(propan-2-yl)phenyl]sulfonylpyrazole has also been found to have antioxidant and anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
1-[2,4,6-Tri(propan-2-yl)phenyl]sulfonylpyrazole has several advantages for lab experiments. It is relatively easy to synthesize and has good stability. It has also been found to be non-toxic at therapeutic doses. However, there are some limitations to using 1-[2,4,6-Tri(propan-2-yl)phenyl]sulfonylpyrazole in lab experiments. It has poor solubility in water, which can make it difficult to administer. It also has low bioavailability, which means that it may not reach the target tissues in sufficient concentrations.
Orientations Futures
There are several future directions for research on 1-[2,4,6-Tri(propan-2-yl)phenyl]sulfonylpyrazole. In cancer research, more studies are needed to determine the optimal dose and administration route of 1-[2,4,6-Tri(propan-2-yl)phenyl]sulfonylpyrazole. Combination therapies with other anticancer agents should also be explored. In inflammation research, the potential of 1-[2,4,6-Tri(propan-2-yl)phenyl]sulfonylpyrazole for treating chronic inflammatory diseases should be investigated. In neurodegenerative diseases, the neuroprotective effects of 1-[2,4,6-Tri(propan-2-yl)phenyl]sulfonylpyrazole should be further studied. Finally, the development of more potent and selective derivatives of 1-[2,4,6-Tri(propan-2-yl)phenyl]sulfonylpyrazole should be pursued.
Conclusion
In conclusion, 1-[2,4,6-Tri(propan-2-yl)phenyl]sulfonylpyrazole is a promising compound for scientific research. Its potential applications in cancer research, inflammation, and neurodegenerative diseases make it a valuable tool for researchers. The synthesis method is relatively simple, and the compound has good stability and low toxicity. While there are some limitations to using 1-[2,4,6-Tri(propan-2-yl)phenyl]sulfonylpyrazole in lab experiments, the future directions for research on this compound are numerous.
Méthodes De Synthèse
The synthesis of 1-[2,4,6-Tri(propan-2-yl)phenyl]sulfonylpyrazole involves the reaction of 2,4,6-tri(propan-2-yl)phenylhydrazine with p-toluenesulfonyl chloride in the presence of a base. The reaction yields 1-[2,4,6-Tri(propan-2-yl)phenyl]sulfonylpyrazole as a white solid. This method has been optimized to improve the yield and purity of the product.
Applications De Recherche Scientifique
1-[2,4,6-Tri(propan-2-yl)phenyl]sulfonylpyrazole has been extensively studied for its potential applications in various research fields. In cancer research, 1-[2,4,6-Tri(propan-2-yl)phenyl]sulfonylpyrazole has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been found to sensitize cancer cells to radiation therapy. Inflammation is another area where 1-[2,4,6-Tri(propan-2-yl)phenyl]sulfonylpyrazole has shown promise. It has been found to inhibit the production of inflammatory cytokines and reduce inflammation in animal models. In neurodegenerative diseases, 1-[2,4,6-Tri(propan-2-yl)phenyl]sulfonylpyrazole has been shown to protect neurons from oxidative stress and prevent cognitive impairment.
Propriétés
IUPAC Name |
1-[2,4,6-tri(propan-2-yl)phenyl]sulfonylpyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2S/c1-12(2)15-10-16(13(3)4)18(17(11-15)14(5)6)23(21,22)20-9-7-8-19-20/h7-14H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRIRLDJTYKPTLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)N2C=CC=N2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

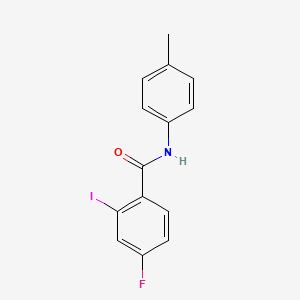
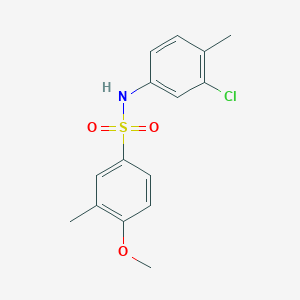

![3-[(4-Methoxy-2,5-dimethylphenyl)sulfonyl-methylamino]propanoic acid](/img/structure/B7499252.png)
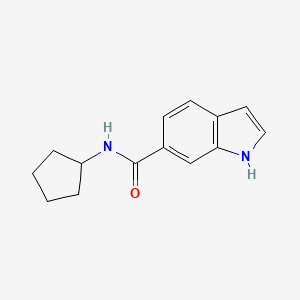
![[2-[[3-ethoxycarbonyl-4-methyl-5-(methylcarbamoyl)thiophen-2-yl]amino]-2-oxoethyl] 6-oxo-4,5-dihydro-1H-pyridazine-3-carboxylate](/img/structure/B7499265.png)
![3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-N-[(1-morpholin-4-ylcyclohexyl)methyl]propanamide](/img/structure/B7499270.png)
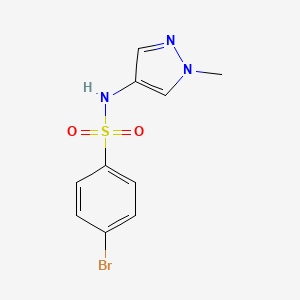

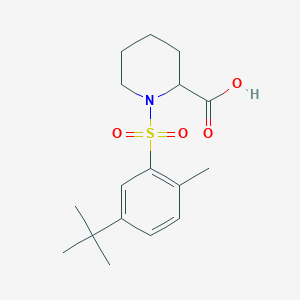
![5-bromo-N-tert-butyl-3-methyl-1-benzo[b]furan-2-carboxamide](/img/structure/B7499316.png)


![2-methyl-N-[1-(1-methyl-6-oxo-4,5-dihydropyridazine-3-carbonyl)piperidin-4-yl]benzamide](/img/structure/B7499338.png)